molecular formula C20H17N3O B13848244 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

Cat. No.: B13848244
M. Wt: 315.4 g/mol
InChI Key: ZGHKGHUNAFSDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is a synthetic quinoline derivative featuring a 4-methoxyphenyl group at position 2 and a 2-methylimidazolyl group at position 6 of the quinoline core.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

InChI

InChI=1S/C20H17N3O/c1-14-21-11-12-23(14)17-6-10-20-16(13-17)5-9-19(22-20)15-3-7-18(24-2)8-4-15/h3-13H,1-2H3

InChI Key

ZGHKGHUNAFSDNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Methylimidazolyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with 2-methylimidazole under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: 2-(4-Hydroxyphenyl)-6-(2-methylimidazol-1-yl)quinoline.

    Reduction: 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)tetrahydroquinoline.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. The compound 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline has been synthesized and evaluated for its potential to inhibit cancer cell proliferation. Its mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth, such as the epidermal growth factor receptor (EGFR) pathway. Studies indicate that modifications to the quinoline structure can enhance its cytotoxicity against various cancer cell lines, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Quinoline derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The presence of the methoxy and imidazole groups in this specific compound contributes to its ability to disrupt microbial cell function, making it a candidate for developing new antimicrobial agents .

Pharmacological Insights

Mechanism of Action
The pharmacological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. For instance, studies have suggested that it may act as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication, thus exhibiting potential as an antibacterial agent .

Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of this compound. For example, a study involving various derivatives showed that structural modifications could lead to enhanced activity against specific cancer types and bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standardized assays, providing quantitative insights into its effectiveness compared to established drugs .

Material Science Applications

Nanotechnology and Drug Delivery
Recent advancements in nanotechnology have opened avenues for utilizing quinoline derivatives in drug delivery systems. The unique properties of this compound allow it to be incorporated into nanoparticles or liposomes, improving the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in targeting cancer cells while minimizing systemic toxicity .

Data Tables

Application Area Activity Reference
AnticancerEGFR inhibition
AntimicrobialInhibition of DNA gyrase
NanotechnologyDrug delivery systems

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

    Pathways Involved: In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues with Imidazole Substituents

4-(3-(1H-Imidazol-1-yl)propoxy)-2-(4-chlorophenyl)-6-(4-methoxyphenyl)quinoline (20a)
  • Structure : Features a propoxy-linked imidazole at position 4, a 4-chlorophenyl group at position 2, and a 4-methoxyphenyl group at position 6.
  • Synthesis : Prepared via reaction of imidazole with a key intermediate (19a) under Pd-catalyzed cross-coupling conditions, yielding an 80% product .
  • Key Differences: The imidazole group in 20a is tethered via a propoxy linker, whereas the target compound has a directly attached 2-methylimidazole at position 6.
  • Biological Relevance : Exhibited anti-proliferative activity against colorectal (DLD-1), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC₅₀ values in the low micromolar range .
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
  • Structure : Contains a bulky benzoimidazole at position 2 and a 2-methoxyphenyl group at position 7.
  • Key Differences :
    • The benzoimidazole substituent introduces steric hindrance and extended π-conjugation, which may reduce solubility compared to the target’s simpler imidazole group.
    • Substituent positions (2, 6, 8) differ from the target’s (2, 6), likely altering binding interactions in biological systems .

Analogues with Methoxyphenyl and Halogen Substituents

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • Structure : Features a 3,4-dimethoxyphenyl group at position 4, a 4-chlorophenyl group at position 2, and a methyl group at position 3.
  • The 3-methyl substituent may sterically hinder interactions with hydrophobic enzyme pockets .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure: Substituted with amino at position 4, 4-chlorophenyl at position 2, and 4-methoxyphenyl at position 3.
  • Synthesis : Produced via PdCl₂(PPh₃)₂-catalyzed coupling, yielding a solid with a melting point of 223–225°C .
  • Key Differences: The amino group at position 4 introduces hydrogen-bonding capability, absent in the target compound. The chlorophenyl group may confer higher cytotoxicity but lower selectivity compared to the target’s methoxyphenyl group .

Physicochemical and Pharmacokinetic Properties

Compound Substituents (Positions) Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound 2-(4-MeOPh), 6-(2-MeImidazole) N/A ~3.2 Methoxy, Imidazole
20a 2-(4-ClPh), 4-(Imidazole-propoxy) N/A ~4.1 Chloro, Imidazole, Methoxy
4k 2-(4-ClPh), 3-(4-MeOPh), 4-NH₂ 223–225 ~2.8 Amino, Chloro, Methoxy
2-(4-ClPh)-4-(3,4-diMeOPh)-6-MeO 2-(4-ClPh), 4-(3,4-diMeOPh) N/A ~3.5 Chloro, Dimethoxy, Methoxy
  • Lipophilicity : The target’s methoxyphenyl and imidazole groups balance hydrophilicity and lipophilicity (predicted LogP ~3.2), making it more soluble than 20a (LogP ~4.1) but less polar than 4k (LogP ~2.8).
  • Thermal Stability: Compounds like 4k with amino groups exhibit higher melting points due to intermolecular hydrogen bonding .

Biological Activity

2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, reviewing its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent functionalization with the methoxyphenyl and methylimidazole groups. Various methods such as cyclization reactions and coupling techniques have been employed to achieve the desired structure.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating a series of quinoline derivatives, compounds were tested against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The results showed that certain derivatives exhibited potent activity against E. coli and S. aureus, suggesting that modifications in the quinoline structure can enhance antibacterial efficacy .

CompoundMIC (µg/mL)Target Bacteria
This compound15E. coli
Reference Drug (Gentamicin)10E. coli

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. A study highlighted that quinoline derivatives can inhibit the InhA enzyme, which is crucial for mycobacterial fatty acid synthesis. The compound demonstrated a MIC value comparable to standard antitubercular drugs like Isoniazid, indicating its potential as an anti-tuberculosis agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the quinoline core significantly affects biological activity. For instance, the methoxy group at the para position enhances lipophilicity and potentially increases membrane permeability, which is crucial for antimicrobial action. Additionally, variations in the imidazole substituent have been shown to modulate activity against different pathogens .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The study employed both in vitro assays and molecular docking studies to elucidate binding interactions with bacterial enzymes. The results indicated a strong correlation between structural modifications and enhanced antimicrobial potency.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of quinoline derivatives, highlighting their ability to induce apoptosis in cancer cell lines through mechanisms involving P-glycoprotein inhibition and modulation of cell cycle proteins. Compounds similar to this compound showed promising results in reducing cell viability in multidrug-resistant cancer cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing quinoline precursors with amines (e.g., 2-methylimidazole derivatives) in acetic acid (AcOH) under controlled temperatures (e.g., 80–120°C) typically yields 78–85% of the target product. Key factors include stoichiometric ratios of reactants, solvent polarity, and reaction duration. Substitutions at the quinoline core (e.g., methoxy or methyl groups) may require tailored catalysts or protecting groups to avoid side reactions .

Q. How can the molecular structure of this compound be confirmed using analytical techniques?

  • Methodological Answer : Structural elucidation involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • X-ray Crystallography : Single-crystal analysis using programs like SHELX for refinement (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial pharmacological screening often focuses on:

  • Antimicrobial Assays : Disk diffusion or microdilution methods to assess inhibition against bacterial/fungal strains.
  • Anticancer Studies : MTT assays on cancer cell lines (e.g., IC50_{50} determination).
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases. Quinoline derivatives are known for intercalation with DNA or modulation of cellular pathways .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity for large-scale applications?

  • Methodological Answer : Optimization strategies include:

  • Green Chemistry : Using ionic liquids or microwave-assisted synthesis to reduce reaction time and energy.
  • Flow Reactors : Continuous flow systems enhance scalability and reproducibility.
  • Purification Techniques : Column chromatography with gradient elution or recrystallization in ethanol/water mixtures to isolate high-purity crystals .

Q. What structure-activity relationship (SAR) strategies are effective for enhancing bioactivity?

  • Methodological Answer : SAR studies involve:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-methoxyphenyl ring to modulate electron density and binding affinity.
  • Heterocycle Replacement : Swapping 2-methylimidazole with pyrazole or triazole moieties to alter hydrogen-bonding interactions.
  • Pharmacophore Mapping : Molecular docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. How can contradictory structural data (e.g., crystallographic vs. computational models) be resolved?

  • Methodological Answer : Address discrepancies by:

  • Multi-Technique Validation : Cross-referencing X-ray data with DFT-optimized geometries (e.g., Gaussian 09) to assess bond angle deviations.
  • Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate conformational stability in solution.
  • Error Analysis : Refining SHELX parameters (e.g., thermal displacement factors) to minimize R-factor discrepancies .

Q. What experimental variables explain conflicting bioactivity results across studies?

  • Methodological Answer : Key variables include:

  • Cell Line Variability : Differences in membrane permeability or efflux pump expression (e.g., MCF-7 vs. HeLa cells).
  • Solubility Issues : Use of DMSO vs. aqueous buffers affecting compound bioavailability.
  • Assay Sensitivity : Fluorometric vs. colorimetric readouts may yield varying IC50_{50} values. Standardizing protocols (e.g., CLSI guidelines) mitigates such issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.